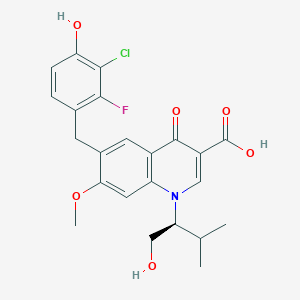
p-Hydroxy elvitegravir
説明
Elvitegravir is an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults . It is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection .
Molecular Structure Analysis
Elvitegravir is a low molecular weight (447.8g/mol), lipophilic (log D=4.5 [at pH 6.8]), dihydroquinoline carboxylic acid derivative . The molecular formula is C23H23ClFNO6 .Chemical Reactions Analysis
Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication . Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection .Physical and Chemical Properties Analysis
Elvitegravir is a low molecular weight (447.8g/mol), lipophilic (log D=4.5 [at pH 6.8]), dihydroquinoline carboxylic acid derivative . The molecular formula is C23H23ClFNO6 .作用機序
Target of Action
p-Hydroxy Elvitegravir, also known as Elvitegravir (m1), primarily targets the HIV-1 integrase . This enzyme is encoded by HIV-1 and is essential for viral replication .
Mode of Action
Elvitegravir is an integrase strand transfer inhibitor (INSTI) . It inhibits the integrase enzyme, which prevents the integration of HIV-1 DNA into the host genome . This action blocks the formation of the HIV-1 provirus and consequently halts the propagation of the viral infection .
Biochemical Pathways
The primary biochemical pathway affected by Elvitegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, Elvitegravir disrupts the integration of viral DNA into the host genome, a crucial step in the HIV-1 replication process .
Pharmacokinetics
Elvitegravir is metabolized primarily by cytochrome P450 (CYP) 3A enzymes . Co-administration with a strong CYP3A inhibitor such as ritonavir or cobicistat can substantially increase Elvitegravir plasma exposures and prolong its elimination half-life to approximately 9.5 hours . This allows for once-daily administration of a low 150 mg dose .
Result of Action
The inhibition of the integrase enzyme by Elvitegravir results in the blockage of the HIV-1 provirus formation . This action effectively halts the propagation of the viral infection, thereby suppressing HIV-1 replication .
Action Environment
The action of Elvitegravir can be influenced by the presence of a strong CYP3A inhibitor such as ritonavir or cobicistat . These inhibitors can increase systemic exposures of CYP3A substrates co-administered with Elvitegravir . Therefore, the efficacy and stability of Elvitegravir can be affected by the presence of these inhibitors in the patient’s system .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
p-Hydroxy elvitegravir is a potent inhibitor of the HIV-1 integrase enzyme . This enzyme is crucial for the replication of the HIV-1 virus, making this compound an essential tool in the fight against HIV. The compound interacts with the integrase enzyme, preventing the integration of HIV-1 DNA into the host genome . This interaction effectively blocks the formation of the HIV-1 provirus and the subsequent propagation of the viral infection .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by inhibiting the replication of the HIV-1 virus within the cell . This includes an impact on cell signaling pathways and gene expression related to viral replication. The compound’s presence also affects cellular metabolism, particularly in the context of the metabolic pathways involved in the replication of the HIV-1 virus .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the HIV-1 integrase enzyme . By binding to this enzyme, this compound prevents the integration of HIV-1 DNA into the host genome . This effectively inhibits the enzyme’s function, leading to a decrease in viral replication and changes in gene expression related to the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and minimal degradation . Long-term effects on cellular function, observed in in vitro or in vivo studies, include sustained inhibition of HIV-1 replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower doses have been observed to effectively inhibit HIV-1 replication, while higher doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolized primarily by cytochrome P450 (CYP) 3A enzymes . This interaction with CYP3A enzymes is a key aspect of the compound’s metabolic pathway and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The presence of a strong CYP3A inhibitor such as ritonavir or cobicistat can increase systemic exposures of CYP3A substrates coadministered with this compound .
特性
IUPAC Name |
6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIALGRWHDDBLY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870376 | |
| Record name | p-Hydroxy elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870648-10-5 | |
| Record name | p-Hydroxy elvitegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870648105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY ELVITEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5PG477IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of studying p-Hydroxy elvitegravir in the context of HIV treatment?
A1: While not an administered drug itself, this compound is a key metabolite of elvitegravir, a medication used in HIV treatment regimens. Understanding how this metabolite interacts with HIV integrase, the enzyme it targets, is crucial for several reasons. This study chose to investigate this compound and M1, another metabolite, because they showed the highest unbound concentrations in humans, suggesting greater potential for clinical impact. []
Q2: How does the study by [Name of the authors] contribute to our understanding of this compound and HIV resistance?
A2: The study [] directly addresses the emergence of resistance to integrase inhibitors, a critical concern in HIV therapy. While the paper does not focus solely on this compound, it investigates its role alongside elvitegravir, raltegravir, and another elvitegravir metabolite (M1) in selecting for resistance mutations in HIV. This approach is highly valuable as it provides a comparative analysis, highlighting any unique resistance patterns associated with this compound that might not be apparent when studying elvitegravir alone.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


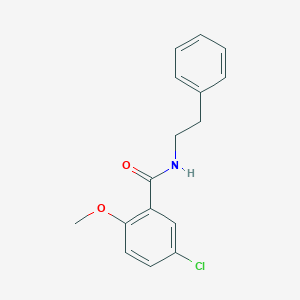

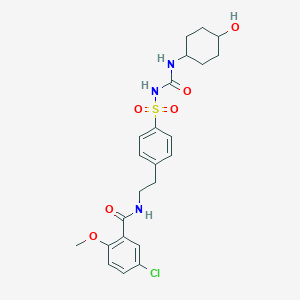
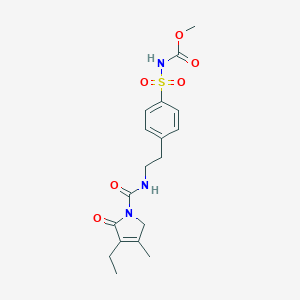

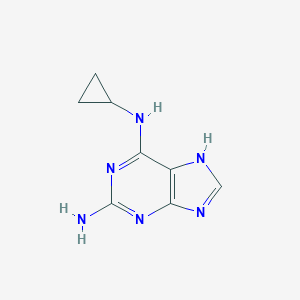


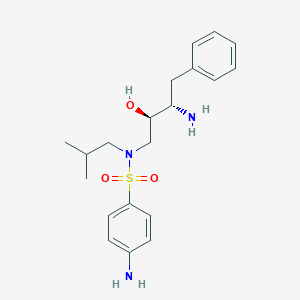

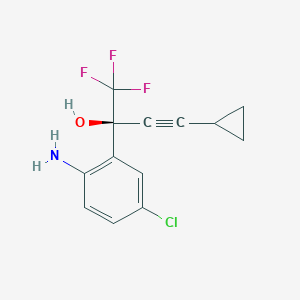

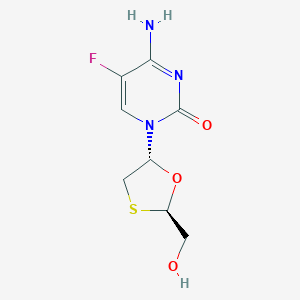
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)
